Antifungal Activity Against Candida albicans: CHP2 (Gal-1α) vs. Gallinacin-2 (Gal-2) – a Binary Functional Divergence
CHP2 (Gallinacin-1 alpha) demonstrates experimentally validated antifungal activity against Candida albicans, whereas Gallinacin-2 (Gal-2/AvBD2) completely lacks this activity [1]. In colony-counting assays, Gal-1α effected >90% reduction in C. albicans survival at concentrations of 16–2 µg/mL, a potency comparable to that of Gal-1, while Gal-2 showed no detectable killing [2]. This constitutes a binary (present/absent) functional difference rather than a graded potency difference, making substitution of Gal-2 for CHP2 in any antifungal study design scientifically invalid [3].
| Evidence Dimension | Antifungal activity against Candida albicans |
|---|---|
| Target Compound Data | >90% reduction in C. albicans survival at 16–2 µg/mL; active (qualitative) |
| Comparator Or Baseline | Gallinacin-2 (Gal-2, AvBD2): no activity against C. albicans (lacks antifungal activity); Gallinacin-1 (Gal-1, CHP1): >90% reduction at 16–2 µg/mL |
| Quantified Difference | Binary: Gal-1α active vs. Gal-2 completely inactive against C. albicans |
| Conditions | In vitro colony-counting assay; purified peptide; C. albicans; concentrations 16–2 µg/mL (Evans et al. 1995 Vet Microbiol; Harwig et al. 1994 FEBS Lett; US Patent 5,635,594 Fig. 5c) |
Why This Matters
For antifungal research programs, only Gal-1α (CHP2) and Gal-1 among the core gallinacins provide C. albicans activity; procuring Gal-2 would yield negative antifungal data irrespective of peptide concentration.
- [1] UniProt Consortium. Function annotation for Gallinacin-1 alpha (P46157): 'Potent activity against… C.albicans'; for Gallinacin-2 (P46158): 'Lacks antifungal activity against C.albicans.' View Source
- [2] Evans EW, et al. Antimicrobial activity of chicken and turkey heterophil peptides CHP1, CHP2, THP1, and THP3. Vet Microbiol. 1995;47(3-4):295-303. PMID: 8748545. 'At concentrations of 16-2 micrograms/ml, all four avian peptides effected a greater than 90% reduction in the survival of Candida albicans…' View Source
- [3] Lehrer RI, et al. US Patent 5,635,594. 'FIG. 5c shows antifungal activity of Gal1, Gal1α and Gal2 against Candida albicans.' View Source
